

Navigating the Challenges of Oral Danuglipron Tromethamine: A Technical Support Guide

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Compound of Interest

Compound Name: Danuglipron Tromethamine

Cat. No.: B610019

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and preclinical evaluation of **Danuglipron Tromethamine**, with a focus on overcoming its poor oral bioavailability.

Frequently Asked Questions (FAQs)

1. What is the primary challenge to the oral bioavailability of Danuglipron?

The primary challenge is twofold: its inherent physicochemical properties and its gastrointestinal (GI) tolerability at therapeutic doses. Danuglipron is reported to be insoluble in water, which can limit its dissolution and subsequent absorption in the GI tract. Additionally, clinical studies with the immediate-release formulation revealed high rates of GI adverse events, such as nausea and vomiting, leading to high discontinuation rates.^{[1][2]}

2. What is the mechanism of action of Danuglipron?

Danuglipron is a small-molecule, orally active agonist of the glucagon-like peptide-1 receptor (GLP-1R).^{[3][4]} Its activation of the GLP-1R stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.^{[1][3][5]}

3. Why was the development of the twice-daily formulation of Danuglipron discontinued for Phase 3 trials?

The twice-daily formulation of Danuglipron, while demonstrating efficacy in reducing body weight, was associated with high rates of discontinuation (over 50%) due to gastrointestinal side effects.^[1] This prompted a shift in focus to a modified-release, once-daily formulation to improve its tolerability profile.^[1]

4. What is Pfizer's current strategy to improve the oral delivery of Danuglipron?

Pfizer is focused on the development of a once-daily, modified-release formulation of Danuglipron.^{[5][6][7][8][9]} This approach aims to control the rate and location of drug release in the GI tract, which can potentially improve tolerability by reducing high peak plasma concentrations that may be associated with adverse events. An ongoing pharmacokinetic study has shown a profile supportive of once-daily dosing.^{[5][6]}

5. Are there any publicly available data on the solubility of Danuglipron?

Yes, according to data from MedChemExpress, Danuglipron is insoluble in water. It is soluble in DMSO and ethanol. One reported protocol to achieve a clear solution involves using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^{[10][11]}

Troubleshooting Guide

This guide addresses common issues researchers may face when developing and testing oral formulations of **Danuglipron Tromethamine**.

Problem	Potential Cause	Troubleshooting Suggestions
Low in vitro dissolution rate	Poor aqueous solubility of Danuglipron.	<p>1. Salt Form Selection: Confirm the use of the tromethamine salt, which is intended to improve solubility and dissolution compared to the free acid. 2. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area of the drug substance. 3. Amorphous Solid Dispersions: Formulate Danuglipron with a polymer carrier (e.g., PVP, HPMC-AS) to create an amorphous solid dispersion, preventing crystallization and enhancing dissolution. 4. Excipient Selection: Incorporate solubilizing agents such as surfactants (e.g., polysorbates, sodium lauryl sulfate) or cyclodextrins into the formulation.</p>
High variability in preclinical oral absorption	Inconsistent dissolution, potential for precipitation in the GI tract, or food effects.	<p>1. pH-Controlled Release: Develop an enteric-coated formulation to protect the drug from the acidic environment of the stomach and target release in the more neutral pH of the small intestine. 2. Controlled Release Matrix: Formulate Danuglipron into a hydrophilic or hydrophobic matrix tablet to control the rate of drug release and minimize high local</p>

		concentrations. 3. Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed preclinical models to assess the impact of food on absorption and inform dosing recommendations.
Poor in vivo exposure despite adequate dissolution	Potential for low permeability across the intestinal epithelium (possible BCS Class IV characteristics).	1. Permeation Enhancers: Investigate the use of well-characterized permeation enhancers, though this approach requires careful toxicological assessment. 2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to potentially enhance lymphatic uptake and bypass first-pass metabolism.
Preclinical signs of poor tolerability (e.g., emesis in relevant species)	High peak plasma concentrations (C _{max}) from immediate-release formulations.	1. Modified-Release Formulations: Focus on developing and testing various modified-release prototypes (e.g., matrix, coated, or osmotic pump systems) to slow down the absorption rate and lower C _{max} . 2. Dose Escalation Studies: In preclinical models, utilize a dose-escalation scheme to identify a maximum tolerated dose for the specific formulation.

Data Presentation

Table 1: Summary of Publicly Available Pharmacokinetic and Solubility Data for Danuglipron

Parameter	Value	Species/System	Source
Molecular Weight	555.60 g/mol	N/A	[2]
Aqueous Solubility	Insoluble	Water	[11]
Solubility in Organic Solvents	Soluble	DMSO, Ethanol	[11]
Oral Bioavailability (F%)	11% (5 mg/kg), 39% (100 mg/kg)	Rat	[10]
Oral Bioavailability (F%)	5.0% (5 mg/kg), 9.0% (100 mg/kg)	Cynomolgus Monkey	[10]
Tmax (oral)	0.5 - 0.75 h (rat), 1.5 - 3.3 h (monkey)	Rat, Cynomolgus Monkey	[10]
Key Clinical Finding	High discontinuation rates (>50%) with twice-daily immediate-release formulation due to GI adverse events.	Human (Phase 2b)	[1]
Current Development Focus	Once-daily modified-release formulation.	Human	[5][6][7][8][9]

Experimental Protocols

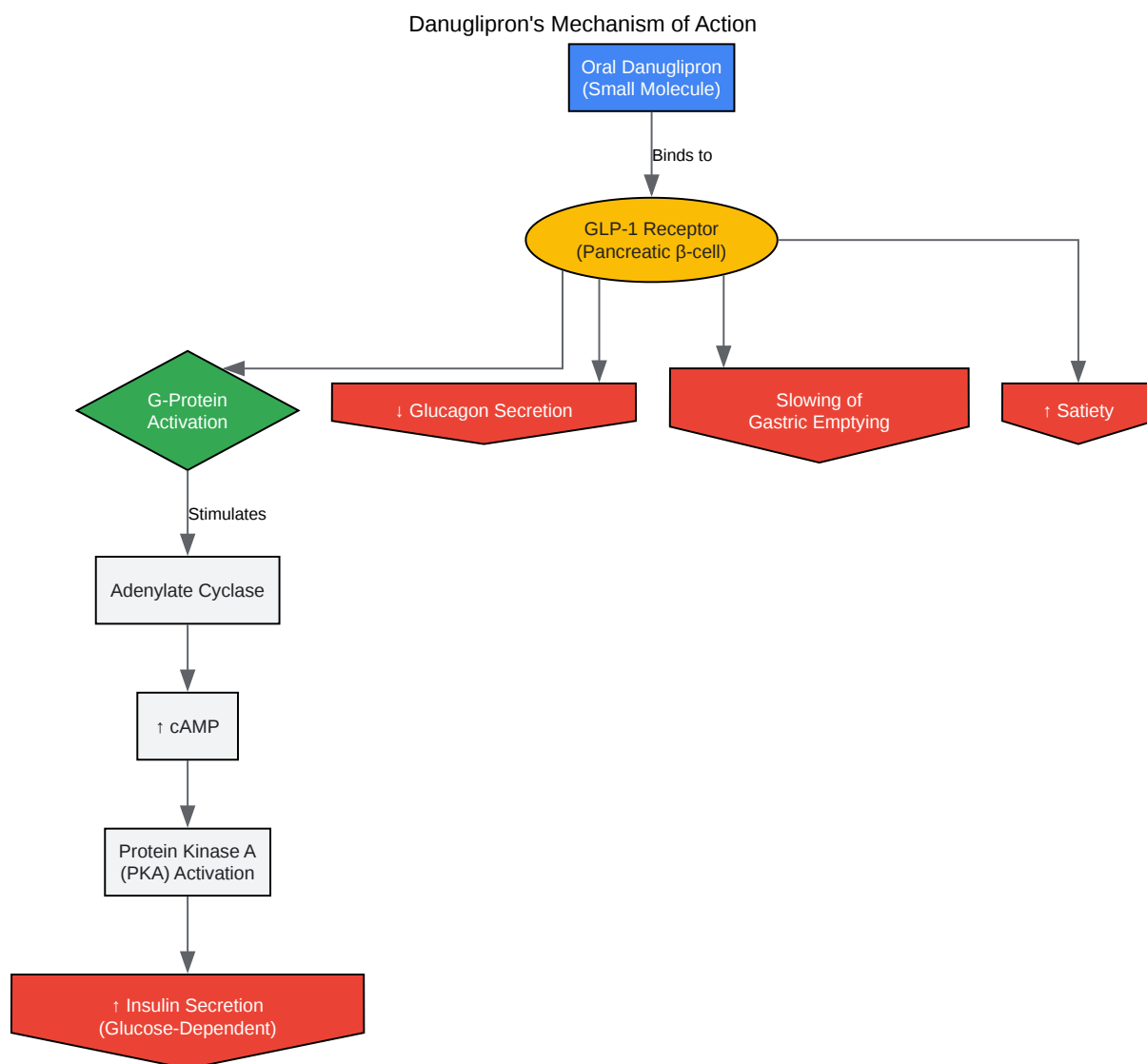
Protocol 1: Preparation of a Danuglipron Formulation for Preclinical Oral Gavage Studies

This protocol is adapted from publicly available information on preclinical testing of small molecules with poor aqueous solubility.

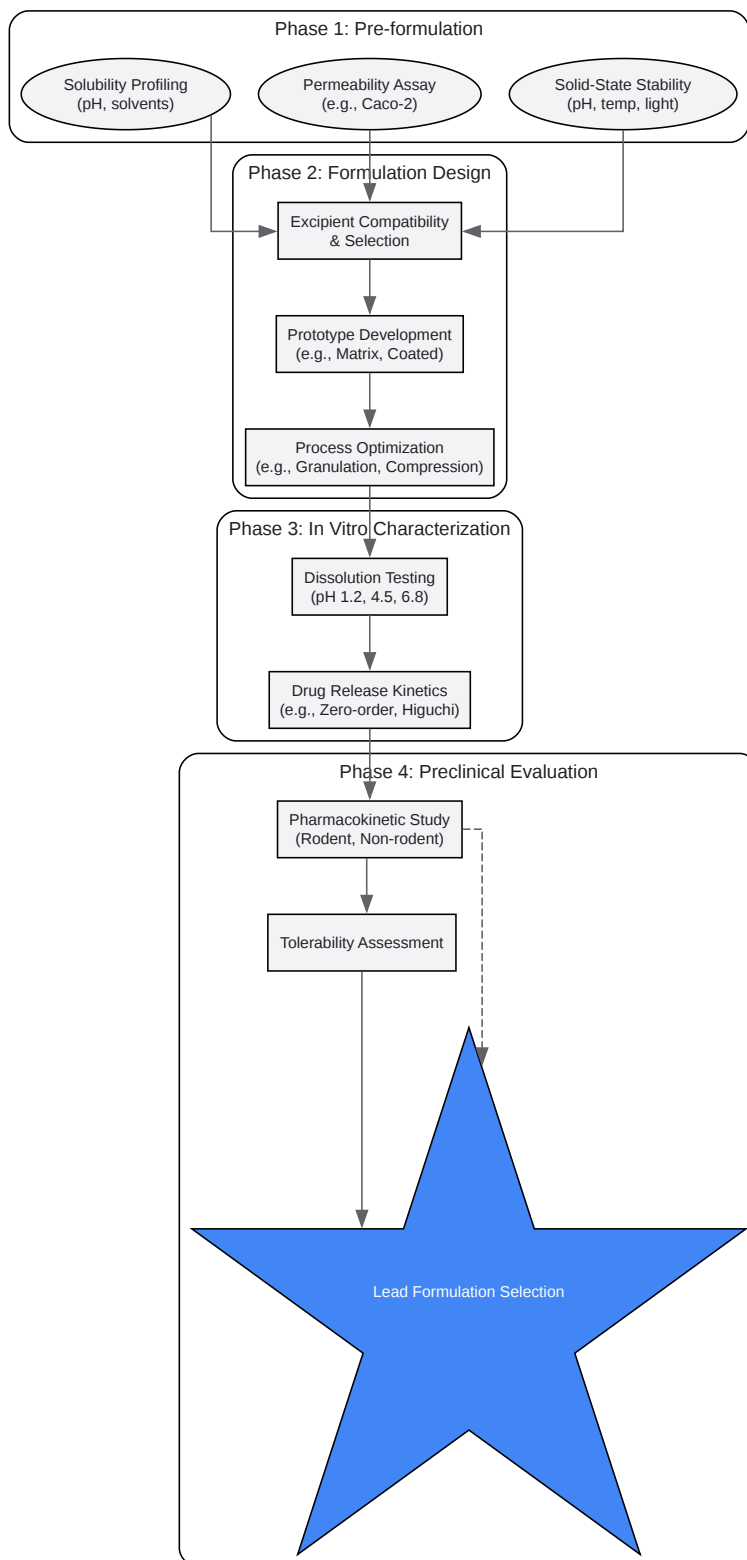
- Objective: To prepare a homogenous suspension of **Danuglipron Tromethamine** for oral administration in a rodent model.

- Materials:
 - **Danuglipron Tromethamine**
 - Tween 80
 - 0.5% (w/v) Methylcellulose A4M in distilled water
 - Mortar and pestle
 - Stir plate and magnetic stir bar
 - Volumetric flasks and pipettes
- Procedure:
 1. Calculate the required amount of **Danuglipron Tromethamine** for the desired concentration and total volume.
 2. Weigh the calculated amount of **Danuglipron Tromethamine**.
 3. In a mortar, add a small amount of the methylcellulose solution to the drug powder to create a paste. This process, known as levigation, helps to reduce particle size and ensure uniform dispersion.
 4. Gradually add the remaining methylcellulose solution while continuously triturating with the pestle.
 5. Transfer the suspension to a beaker containing a magnetic stir bar.
 6. Add Tween 80 to a final concentration of 2% (v/v).
 7. Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
 8. Visually inspect the suspension for any clumps or un-wetted powder before dosing.

Visualizations



Workflow for Developing a Modified-Release Danuglipron Formulation

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